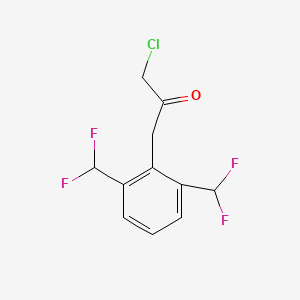
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is a chemical compound with the molecular formula C11H9ClF4O It is characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves the reaction of 2,6-bis(difluoromethyl)benzene with a chloropropanone derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.
Substitution: The chlorine atom in the chloropropanone group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and selectivity, while the chloropropanone moiety may participate in covalent bonding or other interactions. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one can be compared with other similar compounds, such as:
1-(2,6-Difluorophenyl)-3-chloropropan-2-one: Lacks the additional difluoromethyl groups, which may affect its chemical properties and reactivity.
1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one: Contains trifluoromethyl groups instead of difluoromethyl, potentially altering its binding affinity and selectivity.
1-(2,6-Dimethylphenyl)-3-chloropropan-2-one: The presence of methyl groups instead of difluoromethyl groups can significantly change its chemical behavior and applications.
Eigenschaften
Molekularformel |
C11H9ClF4O |
|---|---|
Molekulargewicht |
268.63 g/mol |
IUPAC-Name |
1-[2,6-bis(difluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O/c12-5-6(17)4-9-7(10(13)14)2-1-3-8(9)11(15)16/h1-3,10-11H,4-5H2 |
InChI-Schlüssel |
XOYWEOZXJQMGFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(F)F)CC(=O)CCl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















